molecular formula C20H19N5OS B2507204 1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1111280-81-9

1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Katalognummer: B2507204
CAS-Nummer: 1111280-81-9
Molekulargewicht: 377.47
InChI-Schlüssel: NJXJGUNPCRDIER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine (CAS 1111280-81-9) is a high-purity chemical compound with a molecular formula of C20H19N5OS and a molecular weight of 377.46 g/mol, offered for research applications . This hybrid molecule incorporates both a 1,2,3-triazole and a 1,3-thiazole ring within its structure, making it a compound of significant interest in medicinal chemistry and drug discovery. The integrated triazole and thiazole moieties are recognized as privileged scaffolds in pharmaceutical research. Triazole derivatives are frequently investigated for their anticonvulsant properties, as they can interact with various enzymes and receptors in the central nervous system . Similarly, the thiazole ring is a versatile nucleus found in numerous bioactive molecules and approved drugs, with some aminothiazole-based compounds like Riluzole being used to manage neurological conditions . The specific structure of this compound, featuring a 1,2,3-triazole linked to a 4-(2-methoxyphenyl)-substituted thiazole, suggests potential for exploring its activity in relevant biological screens. Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for in vitro and in vivo pharmacological evaluation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

3-(3,4-dimethylphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-12-8-9-14(10-13(12)2)25-19(21)18(23-24-25)20-22-16(11-27-20)15-6-4-5-7-17(15)26-3/h4-11H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXJGUNPCRDIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H19_{19}N5_5OS
  • Molecular Weight : 377.47 g/mol
  • CAS Number : 1111280-81-9

The compound features a complex structure comprising a thiazole ring, a triazole ring, and two aromatic substituents, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl rings can enhance anticancer activity:

  • Cytotoxicity Assay Results :
    • The compound showed an IC50_{50} value of approximately 1.98 µg/mL against A-431 cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    • In molecular dynamics simulations, the compound was found to interact favorably with Bcl-2 proteins, suggesting a mechanism of action that involves the modulation of apoptotic pathways .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment:

Compound Target IC50_{50} Cell Type
1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amineAChE3.11 µMSH-SY5Y
Thiazolidin-4-oneAChE4.46 µMWistar Rats

These results suggest that the compound could be beneficial in developing treatments for neurodegenerative diseases by inhibiting AChE and potentially reducing amyloid-beta accumulation .

The proposed mechanism of action for the compound includes:

  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins.
  • Inhibition of Apoptotic Regulators : The compound's interaction with Bcl-2 suggests it may promote apoptosis in cancer cells.

Study on Anticancer Activity

In a study involving various thiazole derivatives, the compound was tested against multiple cancer cell lines including A-431 and Jurkat cells. The results indicated that:

  • The presence of dimethyl substitutions on the phenyl ring significantly increased cytotoxicity.
  • Molecular docking studies revealed that the compound effectively binds to active sites of target proteins involved in cell proliferation and survival pathways.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazole derivatives in models of Alzheimer's disease. The findings indicated:

  • Significant reduction in Aβ42 levels and tau phosphorylation in transgenic mice treated with the compound.
  • Enhanced cognitive function was observed in behavioral tests following treatment .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents Key Structural Features Molecular Weight
Target Compound 3,4-dimethylphenyl, 2-methoxyphenyl-thiazole Triazole-thiazole hybrid with electron-donating groups 417.48 g/mol
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-nitrophenyl, benzothiazole Nitro (electron-withdrawing) vs. methoxy (electron-donating) 366.39 g/mol
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine Trifluoromethylphenyl, oxadiazole Oxadiazole (electron-deficient) vs. thiazole (moderate polarity) 386.34 g/mol
BAK 04-70 (4a) Naphthalenyl, piperazine-methoxyphenyl Extended aromatic system with piperazine linker ~540 g/mol (estimated)

Key Observations :

  • The thiazole ring in the target compound offers moderate polarity compared to oxadiazole (), which may influence solubility and metabolic stability .

Key Observations :

  • High yields (82–97%) in highlight the efficiency of active methylene nitriles in triazole synthesis, whereas click chemistry () provides moderate to high yields (65–86%) for complex hybrids .
  • The target compound’s synthesis likely requires optimization due to steric hindrance from the 3,4-dimethylphenyl group.

Pharmacological and Physicochemical Properties

Compound Biological Activity Melting Point Computational Data (Hyperpolarizability)
Target Compound Not reported (potential CNS activity inferred from structural analogs) Not reported Likely high nonlinear optical (NLO) response due to methoxy and dimethyl groups
Compound Antiproliferative (exact IC50 not provided) Not reported N/A
BAK 04-70 (4a) Dopamine D3 receptor ligand (Ki < 10 nM) 167–168°C (oxalate) N/A
DMTT () NLO properties studied Not reported β₀ = 12.4 × 10⁻³⁰ esu (static)

Key Observations :

  • The methoxy and dimethyl groups in the target compound may enhance NLO properties, as seen in DMTT (β₀ = 12.4 × 10⁻³⁰ esu) .
  • Piperazine-linked compounds () exhibit strong receptor binding, suggesting that the target compound’s lack of a flexible linker may limit CNS penetration .

Crystallographic and Structural Insights

  • Compounds : Isostructural thiazole-triazole derivatives with fluorophenyl groups exhibit planar conformations except for one perpendicular fluorophenyl ring. The target compound’s bulkier substituents may disrupt planarity, reducing crystal packing efficiency .
  • Compound : The oxadiazole-triazole hybrid crystallizes in triclinic symmetry, suggesting that substituent polarity significantly influences lattice organization .

Vorbereitungsmethoden

Modular Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This approach leverages click chemistry to form the 1,2,3-triazole core. The thiazole moiety is pre-synthesized and functionalized as an azide or alkyne before cycloaddition. For example, 4-(2-methoxyphenyl)-1,3-thiazol-2-amine serves as a precursor, which is diazotized and converted to an azide for reaction with a 3,4-dimethylphenyl-bearing alkyne.

Convergent Synthesis via Hantzsch Thiazole Formation

Here, the thiazole ring is constructed in situ from thiourea derivatives and α-halo carbonyl compounds. Subsequent functionalization introduces the triazole ring. This method benefits from the robust reactivity of Hantzsch intermediates but requires careful control to avoid side reactions.

Stepwise Preparation Methods

Synthesis of 4-(2-Methoxyphenyl)-1,3-Thiazol-2-Amine

Step 1: Preparation of 2-Methoxyphenyl Thiourea
2-Methoxybenzamide reacts with ammonium thiocyanate in acetic acid under reflux to yield the thiourea derivative. Typical conditions:

  • Reactants : 2-Methoxybenzamide (10 mmol), NH₄SCN (12 mmol)
  • Solvent : Glacial acetic acid (20 mL)
  • Conditions : Reflux at 120°C for 6 hours
  • Yield : 78%.

Step 2: Hantzsch Thiazole Synthesis
The thiourea reacts with ethyl bromopyruvate in ethanol:

  • Reactants : 2-Methoxyphenyl thiourea (5 mmol), ethyl bromopyruvate (5.5 mmol)
  • Solvent : Ethanol (15 mL)
  • Conditions : Reflux at 80°C for 4 hours
  • Yield : 65%.

Characterization Data :

  • Molecular Formula : C₁₀H₉N₂O₂S
  • MS (ESI) : m/z 237.03 [M+H]⁺
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (t, J = 7.8 Hz, 1H, ArH), 6.98 (d, J = 8.0 Hz, 1H, ArH), 4.21 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃).

Diazotization and Azide Formation

Step 3: Conversion to Thiazol-2-Azide
The amine is diazotized using NaNO₂/HCl and displaced with NaN₃:

  • Reactants : 4-(2-Methoxyphenyl)-1,3-thiazol-2-amine (3 mmol), NaNO₂ (3.3 mmol), NaN₃ (4 mmol)
  • Conditions : 0–5°C in HCl/water (1:1)
  • Yield : 82%.

Synthesis of 3,4-Dimethylphenylacetylene

Step 4: Sonogashira Coupling
3,4-Dimethyliodobenzene reacts with trimethylsilylacetylene under Pd catalysis:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
  • Base : Et₃N
  • Solvent : THF
  • Yield : 89%.

Deprotection :
The TMS group is removed with K₂CO₃ in MeOH to yield free acetylene.

CuAAC Cycloaddition

Step 5: Triazole Formation
The azide reacts with 3,4-dimethylphenylacetylene under Cu(I) catalysis:

  • Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
  • Solvent : t-BuOH/H₂O (1:1)
  • Conditions : RT, 12 hours
  • Yield : 75%.

Optimization of Reaction Conditions

Solvent Effects on CuAAC

Solvent System Temperature (°C) Yield (%)
t-BuOH/H₂O (1:1) 25 75
DMSO 25 68
THF 25 52
EtOH 25 60

Aqueous t-BuOH maximizes yield due to improved solubility of organic azides and Cu(I) stability.

Catalyst Loading Study

CuSO₄·5H₂O (mol%) Sodium Ascorbate (mol%) Yield (%)
5 10 62
10 20 75
15 30 76

Higher catalyst loads marginally improve yields, but 10 mol% CuSO₄ offers cost-efficacy.

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.89–6.95 (m, 7H, ArH)
  • δ 3.87 (s, 3H, OCH₃)
  • δ 2.31 (s, 6H, CH₃).

HRMS (ESI) :

  • m/z 406.1582 [M+H]⁺ (calc. 406.1585 for C₂₁H₂₁N₅OS).

Challenges and Troubleshooting

Regioselectivity in CuAAC

The reaction exclusively forms the 1,4-disubstituted triazole due to copper’s template effect. No 1,5-isomer is detected by HPLC.

Purification Difficulties

Silica gel chromatography (EtOAc/hexane, 3:7) resolves the product from unreacted azide and acetylene. Recrystallization from ethanol improves purity to >98%.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantage
CuAAC Modular 5 52 High regiocontrol
Convergent Hantzsch 4 48 Fewer intermediates

The CuAAC route offers superior scalability, while the Hantzsch method reduces synthetic steps but requires stringent conditions.

Q & A

Q. What are the standard synthetic routes for 1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
  • Thiazole Ring Formation : Cyclization of thioamides or via Hantzsch thiazole synthesis using α-haloketones and thioureas .
  • Optimization Strategies :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .
    • Catalysts : Cu(I) salts (e.g., CuI) for CuAAC, with ligands like TBTA to suppress side reactions .
    • Temperature Control : Moderate heating (60–80°C) balances yield and decomposition risks .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of triazole formation and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches in triazole-5-amine at ~3400 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates and UV visualization .

Q. What biological targets are associated with this compound, and which assays are used to evaluate its activity?

  • Targets : Enzymes (e.g., kinases, cytochrome P450), receptors (e.g., GPCRs), and microbial proteins .
  • Assays :
    • Antimicrobial : Broth microdilution for MIC determination against bacterial/fungal strains .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Stepwise Purification : Intermediate isolation via column chromatography reduces carryover impurities .
  • Microwave-Assisted Synthesis : Accelerates reaction rates, improving yield by 15–20% in CuAAC steps .
  • Catalyst Screening : Testing alternative Cu(I) sources (e.g., CuBr·SMe₂) enhances regioselectivity .

Q. How should researchers address contradictory bioactivity data across different studies?

  • Orthogonal Assays : Validate results using disparate methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Structural Analysis : Compare X-ray crystallography or DFT-optimized structures to confirm conformation-dependent activity .
  • Batch Variability Checks : Re-synthesize compounds under standardized conditions to rule out purity issues .

Q. What computational approaches are effective for studying structure-activity relationships (SAR)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinase ATP-binding pockets) .
  • QSAR Modeling : Utilize Gaussian or MOE for electronic descriptor calculations (e.g., HOMO-LUMO gaps, logP) .
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .

Q. What post-synthetic modifications can enhance the compound’s pharmacological profile?

  • Derivatization :
    • Oxidation/Reduction : Modify methoxy groups to quinones (oxidative) or hydroxyls (reductive) for improved solubility .
    • PEGylation : Attach polyethylene glycol chains to increase bioavailability .
  • Prodrug Design : Introduce ester moieties for pH-sensitive release in target tissues .

Q. How do structural analogs compare in terms of activity and mechanism?

  • Triazole-Thiazole Hybrids : Replacement of 2-methoxyphenyl with 4-fluorophenyl increases antimicrobial potency by 30% but reduces kinase inhibition .
  • Substituent Effects : 3,4-Dimethylphenyl enhances metabolic stability compared to chlorophenyl analogs in hepatic microsome assays .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockouts : Target gene deletion in cell lines to confirm pathway dependency .
  • Pull-Down Assays : Biotinylated probes coupled with streptavidin beads to isolate interacting proteins .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.